molecular formula C19H23BrN4O2S B11984126 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11984126
M. Wt: 451.4 g/mol
InChI Key: KDDHRUNMONPVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a hexylsulfanyl chain, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common approach starts with the bromination of a benzyl precursor to introduce the bromobenzyl group. This is followed by the attachment of the hexylsulfanyl chain through a nucleophilic substitution reaction. The final step involves the formation of the purine core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromobenzyl position.

Scientific Research Applications

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylsulfanyl chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The purine core can interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Bromo-benzyl)-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a nonylsulfanyl chain instead of a hexylsulfanyl chain.

    7-(3-Bromo-benzyl)-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a decylsulfanyl chain.

Uniqueness

The uniqueness of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfanyl chain provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and membrane permeability. The bromobenzyl group allows for targeted interactions with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H23BrN4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN4O2S/c1-3-4-5-6-10-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-8-7-9-14(20)11-13/h7-9,11H,3-6,10,12H2,1-2H3,(H,22,25,26)

InChI Key

KDDHRUNMONPVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.